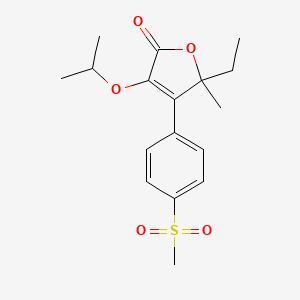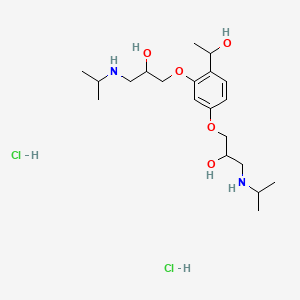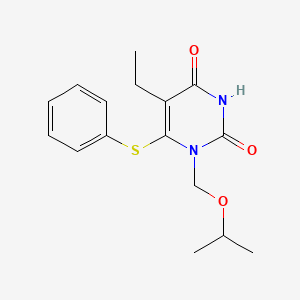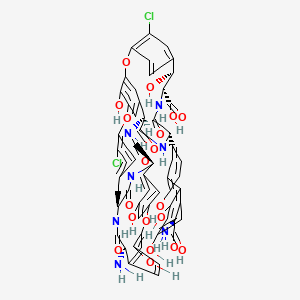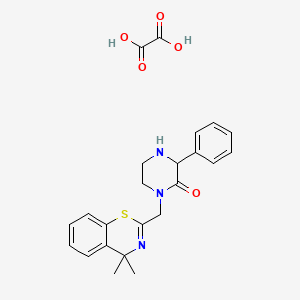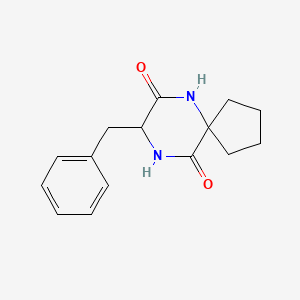
2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its pyrimidinedione core, which is substituted with a pyrrolidinyl group and a hydroxymethyl group, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidinedione derivative with a suitable pyrrolidinyl precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrrolidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the pyrimidinedione core.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinedione core and the substituted groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Known for its mast cell stabilization properties.
3-Hydroxy-4-methoxyphenylacetic acid: A simpler compound with different functional groups.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- stands out due to its unique combination of functional groups and the resulting chemical properties
特性
CAS番号 |
145828-66-6 |
|---|---|
分子式 |
C10H15N3O4 |
分子量 |
241.24 g/mol |
IUPAC名 |
1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O4/c1-6-2-13(10(17)11-9(6)16)12-3-7(5-14)8(15)4-12/h2,7-8,14-15H,3-5H2,1H3,(H,11,16,17)/t7-,8+/m1/s1 |
InChIキー |
YMUQKZLGXINIHX-SFYZADRCSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)N2C[C@@H]([C@H](C2)O)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)N2CC(C(C2)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


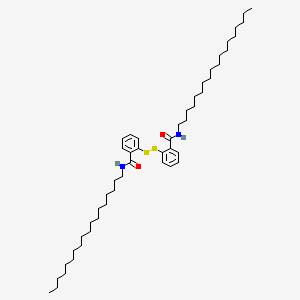
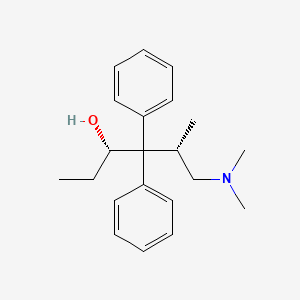
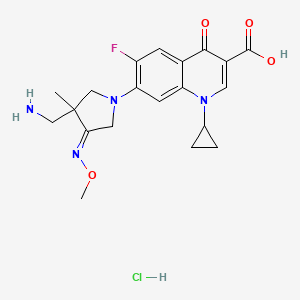
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)


![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
